molecular formula C10H8N2 B1613718 4H-Pyrrolo[1,2-a]benzimidazole CAS No. 24990-52-1

4H-Pyrrolo[1,2-a]benzimidazole

Cat. No.: B1613718
CAS No.: 24990-52-1
M. Wt: 156.18 g/mol
InChI Key: CTTMASDELHSUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and a benzimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under basic conditions. Another approach involves multicomponent reactions where aminobenzimidazoles react with bifunctional synthetic equivalents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[1,2-a]benzimidazole varies depending on its application. In medicinal chemistry, it is believed to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Uniqueness: 4H-Pyrrolo[1,2-a]benzimidazole stands out due to its unique combination of a pyrrole and benzimidazole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials .

Properties

IUPAC Name

4H-pyrrolo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTMASDELHSUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623811
Record name 4H-Pyrrolo[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24990-52-1
Record name 4H-Pyrrolo[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-Pyrrolo[1,2-a]benzimidazole
Reactant of Route 2
4H-Pyrrolo[1,2-a]benzimidazole
Reactant of Route 3
4H-Pyrrolo[1,2-a]benzimidazole
Reactant of Route 4
4H-Pyrrolo[1,2-a]benzimidazole
Reactant of Route 5
4H-Pyrrolo[1,2-a]benzimidazole
Reactant of Route 6
4H-Pyrrolo[1,2-a]benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.